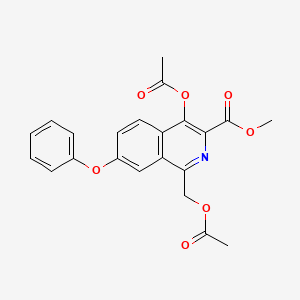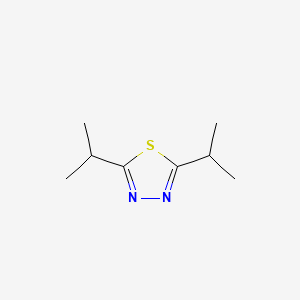
2,5-Diisopropyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diisopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diisopropyl-1,3,4-thiadiazole typically involves the reaction of bromothiadiazole with diisopropylamine. The process begins by adding diisopropylamine to a flask and heating it to 65°C. Bromothiadiazole is then added in a controlled manner, maintaining the temperature between 65-70°C. After the addition is complete, the mixture is heated to 75°C and maintained for 2 hours. The reaction is then cooled, and liquid caustic soda is added. The final product is obtained by adjusting the pH with hydrochloric acid, followed by filtration and washing .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with safety measures in place to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions: 2,5-Diisopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
2,5-Diisopropyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of polymers and materials with specific properties.
作用機序
The mechanism of action of 2,5-Diisopropyl-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function. For instance, it has been shown to inhibit certain enzymes, leading to antimicrobial or anticancer effects . The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, disrupting normal cellular processes .
類似化合物との比較
1,3,4-Thiadiazole: A parent compound with similar chemical properties but without the isopropyl groups.
1,2,4-Thiadiazole: Another isomer with different substitution patterns and reactivity.
1,3,4-Oxadiazole: A related heterocycle with an oxygen atom instead of sulfur.
Uniqueness: 2,5-Diisopropyl-1,3,4-thiadiazole is unique due to the presence of isopropyl groups, which enhance its lipophilicity and reactivity. This makes it more suitable for certain applications, such as drug development and material science .
特性
CAS番号 |
40928-83-4 |
|---|---|
分子式 |
C8H14N2S |
分子量 |
170.28 g/mol |
IUPAC名 |
2,5-di(propan-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H14N2S/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3 |
InChIキー |
OSNBUGBUMPTDKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C(S1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)
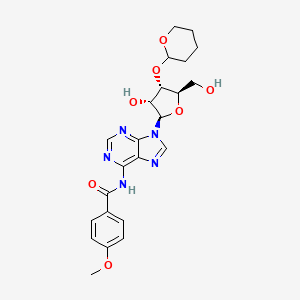
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

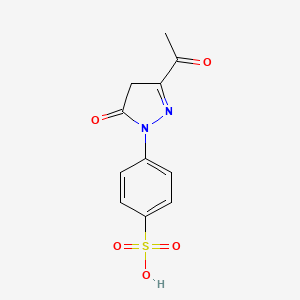
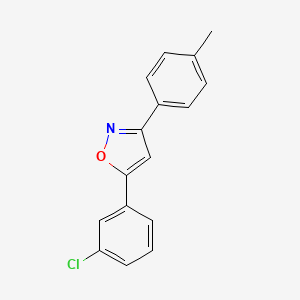
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

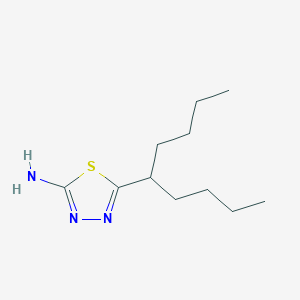
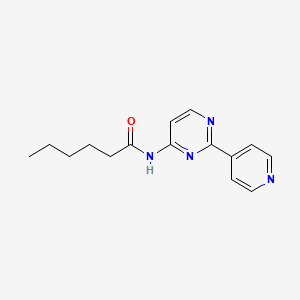

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
